molecular formula C8H8ClF B8738842 1-Chloro-2-ethyl-3-fluorobenzene

1-Chloro-2-ethyl-3-fluorobenzene

Cat. No.: B8738842
M. Wt: 158.60 g/mol
InChI Key: GQLPCLGFCZRSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-ethyl-3-fluorobenzene (CAS 896068-57-8) is an organic compound with the molecular formula C8H8ClF and a molecular weight of 158.60 g/mol . This compound serves as a versatile synthetic building block, particularly in palladium-catalyzed cross-coupling reactions to create fluorinated biphenyl derivatives, which are fundamental structures in materials science and pharmaceutical development . The presence of both chlorine and fluorine substituents on the benzene ring allows for selective, step-wise functionalization, making it a valuable intermediate for constructing more complex molecules. Its applications are primarily found in advanced organic synthesis, including the development of liquid crystals and pharmacologically active compounds . This product is intended for research and development purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Proper handling procedures should be followed, and the product should be stored according to the provided safety data sheet. The compound may require cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClF

Molecular Weight

158.60 g/mol

IUPAC Name

1-chloro-2-ethyl-3-fluorobenzene

InChI

InChI=1S/C8H8ClF/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3

InChI Key

GQLPCLGFCZRSHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1Cl)F

Origin of Product

United States

Advanced Spectroscopic Characterization of 1 Chloro 2 Ethyl 3 Fluorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Chloro-2-ethyl-3-fluorobenzene. By analyzing the chemical shifts, spin-spin coupling patterns, and through-space or through-bond correlations, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of each nucleus. In a multi-substituted benzene (B151609) ring, the positions of the signals are influenced by the cumulative electronic effects (inductive and resonance) of all substituents. wisc.edumodgraph.co.uk For this compound, the chlorine, fluorine, and ethyl groups each impart a characteristic influence on the chemical shifts of the aromatic protons and carbons.

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the three aromatic protons. The chemical shifts can be estimated using empirical additivity rules, starting from the standard value for benzene (approximately 7.3 ppm). wisc.edu The electron-withdrawing nature of chlorine and fluorine atoms generally leads to a downfield shift of the aromatic protons. The ethyl group, being weakly electron-donating, would cause a slight upfield shift.

¹³C NMR: The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbons directly attached to the halogen substituents (C1 and C3) will be significantly affected. The carbon bearing the fluorine atom (C3) will exhibit a large upfield shift due to fluorine's high electronegativity, and its signal will be split due to one-bond ¹³C-¹⁹F coupling. The carbon attached to the chlorine atom (C1) will also show a downfield shift. The aromatic carbons not directly bonded to a substituent will have their chemical shifts influenced by the ortho, meta, and para effects of the three substituents. libretexts.org Carbons of the ethyl group will appear in the aliphatic region of the spectrum.

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. Its chemical shift will be characteristic of a fluorobenzene (B45895) derivative. The precise chemical shift is influenced by the other substituents on the ring. sfu.ca

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Notes
Aromatic Protons
H47.10 - 7.30Influenced by ortho-Cl and meta-F, ethyl
H56.90 - 7.10Influenced by para-Cl and ortho-F
H67.00 - 7.20Influenced by meta-Cl and ortho-ethyl
Ethyl Protons
-CH₂-2.60 - 2.80Quartet, deshielded by the aromatic ring
-CH₃1.10 - 1.30Triplet
Aromatic Carbons
C1 (-Cl)130 - 135
C2 (-CH₂CH₃)140 - 145
C3 (-F)160 - 165 (doublet)Large ¹JCF coupling
C4125 - 130
C5115 - 120 (doublet)Small ²JCF coupling
C6128 - 133
Ethyl Carbons
-CH₂-20 - 25
-CH₃13 - 17
Fluorine
¹⁹F-110 to -120Relative to CFCl₃

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Spin-spin coupling between adjacent protons provides crucial information for determining the substitution pattern of the benzene ring. The magnitude of the coupling constant (J-value) is dependent on the number of bonds separating the coupled nuclei and their dihedral angle. libretexts.org

In the aromatic region, the three protons will exhibit a characteristic splitting pattern. The coupling constants for ortho, meta, and para protons in a benzene ring are typically in the range of 7-10 Hz, 2-3 Hz, and 0-1 Hz, respectively. For this compound, we expect to see ortho coupling between H4 and H5, and meta coupling between H4 and H6. The H5 proton will also be coupled to the fluorine at C3 (³JHF), and the H4 proton may show a smaller four-bond coupling to fluorine (⁴JHF).

The ethyl group will show a classic quartet for the methylene (B1212753) (-CH₂) protons coupled to the three methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the two methylene protons. uic.edu

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, allowing for the definitive assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, cross-peaks would be expected between H4 and H5 (ortho coupling), and weaker cross-peaks between H4 and H6 (meta coupling). A strong cross-peak would also be visible between the methylene and methyl protons of the ethyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would allow for the unambiguous assignment of the protonated aromatic carbons (C4, C5, C6) and the carbons of the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum shows through-space correlations between protons that are in close proximity. This can be used to confirm the substitution pattern, for example, by observing a NOE between the methylene protons of the ethyl group and the H6 proton.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound will exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching vibrations of the ethyl group will be observed in the 3000-2850 cm⁻¹ range. libretexts.org

C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring usually give rise to a set of four bands in the 1600-1450 cm⁻¹ region. spectroscopyonline.com

C-X Stretching: The C-Cl stretching vibration is expected to produce a strong absorption in the 850-550 cm⁻¹ range. The C-F stretching vibration typically appears in the 1250-1000 cm⁻¹ region.

Ethyl Group Vibrations: The ethyl group will also have characteristic bending vibrations (scissoring, rocking, and wagging) for the -CH₂- and -CH₃ groups in the 1470-1370 cm⁻¹ region. uwosh.edunih.gov

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch3000 - 2850Medium to Strong
Aromatic C=C Stretch1600, 1580, 1500, 1450Medium to Strong
C-F Stretch1250 - 1000Strong
C-Cl Stretch850 - 550Strong
C-H Out-of-Plane Bending900 - 675Strong

The out-of-plane C-H bending vibrations, which occur in the 900-675 cm⁻¹ region of the IR spectrum, are particularly diagnostic for the substitution pattern on a benzene ring. spectroscopyonline.com For a 1,2,3-trisubstituted benzene, a characteristic pattern of strong absorption bands is expected in this region. The exact positions of these bands are influenced by the nature of the substituents. researchgate.net The presence of three adjacent hydrogens in some trisubstituted benzenes often gives rise to a strong band in the 810-750 cm⁻¹ range. spectroscopyonline.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

The ultraviolet-visible (UV-Vis) spectrum of an aromatic compound is dictated by the electronic transitions within the conjugated π-system of the benzene ring. For this compound, the chromophore is the substituted benzene ring itself. The absorption of UV radiation excites electrons from lower-energy bonding (π) or non-bonding (n) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals.

The UV spectrum of benzene exhibits three characteristic absorption bands originating from π → π* transitions. wikipedia.org These include two high-energy, intense E-bands (E1 and E2) around 184 nm and 204 nm, and a lower-energy, less intense B-band, which shows fine structure, centered around 255 nm. wikipedia.orglibretexts.org These transitions involve the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

In substituted benzenes, such as this compound, the substituents on the aromatic ring alter the energy levels of the molecular orbitals. Halogens (chlorine and fluorine) and alkyl groups (ethyl) act as auxochromes. An auxochrome is a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. wikipedia.org The π → π* transitions are particularly sensitive to this substitution, as the delocalized π-electrons across the aromatic system are directly influenced. fiveable.me The presence of conjugated π-systems generally lowers the energy required for the π → π* transition, leading to absorption at longer wavelengths. libretexts.orgfiveable.me

The presence of chloro, fluoro, and ethyl groups on the benzene ring in this compound causes shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted benzene.

Alkyl Groups (Ethyl): Alkyl groups, like the ethyl group, are weakly electron-donating through an inductive effect. This substitution typically causes a small bathochromic shift (a shift to longer wavelengths, also known as a red shift) of the B-band. For example, ethylbenzene (B125841) shows a B-band maximum at approximately 262 nm, a slight shift from benzene's 255 nm. sciencepublishinggroup.com

Halogen Groups (Chloro and Fluoro): Halogens exhibit a dual effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R) due to their lone pairs of electrons. The resonance effect generally dominates in influencing the π → π* transitions, leading to a bathochromic shift. Fluorine and chlorine as substituents on a benzene ring typically shift the B-band to longer wavelengths. researchgate.net For instance, the primary absorption bands of benzene at 184 and 202 nm are shifted by fluorination. libretexts.orgresearchgate.net

Table 1: Predicted UV-Vis Absorption Data for this compound

Transition Type Predicted λmax (nm) Expected Intensity (ε) Notes
π → π* (B-band) ~260 - 275 Low to Medium Shifted from benzene (255 nm) due to combined substituent effects. Fine structure is likely to be absent.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it provides the precise molecular weight and offers insights into the molecule's structure through the analysis of its fragmentation pattern. youtube.com

The molecular formula for this compound is C₈H₈ClF. nih.gov Using the isotopic masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F), the nominal molecular weight is calculated to be 158 g/mol . The monoisotopic mass is 158.0299 Da. nih.gov A key feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak, which is a signal for the molecular ion containing the heavier ³⁷Cl isotope. The relative intensity of the M peak (with ³⁵Cl) to the M+2 peak (with ³⁷Cl) is approximately 3:1, reflecting the natural abundance of these isotopes. miamioh.edu

Upon electron ionization, the this compound molecule loses an electron to form a molecular ion ([M]⁺•) with an m/z of 158 (for ³⁵Cl) and 160 (for ³⁷Cl). This molecular ion is often unstable and undergoes fragmentation. youtube.com The fragmentation pattern is influenced by the stability of the resulting fragment ions and neutral losses. For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org

Common fragmentation pathways for halogenated alkylbenzenes include:

Benzylic Cleavage: The most common fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. For this compound, this involves the loss of a methyl radical (•CH₃) from the ethyl group to form a stable benzylic cation. This would result in a prominent peak at m/z 143 (M-15). docbrown.infolibretexts.org

Loss of the Alkyl Group: Cleavage of the bond between the ethyl group and the benzene ring can occur, leading to the loss of an ethene molecule (C₂H₄) via rearrangement, or an ethyl radical (•C₂H₅). Loss of the ethyl group would result in a fragment at m/z 129 (M-29). docbrown.info

Loss of Halogen: The loss of a chlorine atom (•Cl) is a common fragmentation pathway for chloroaromatics, which would yield a fragment ion at m/z 123. miamioh.edu Subsequent loss of the fluorine atom is less common as the C-F bond is stronger.

Ring Fragmentation: The aromatic ring itself can fragment, although this typically results in lower intensity peaks at lower m/z values, such as the characteristic phenyl cation at m/z 77 or related fragments. docbrown.info

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Fragment Ion Neutral Loss Notes
158/160 [C₈H₈ClF]⁺• - Molecular ion peak (M⁺•) and its M+2 isotope peak.
143/145 [C₇H₅ClF]⁺ •CH₃ Loss of a methyl radical from the ethyl group (benzylic cleavage). Expected to be a major peak.
129/131 [C₆H₃ClF]⁺• C₂H₅ Loss of the ethyl group.
123 [C₈H₈F]⁺ •Cl Loss of the chlorine atom.

Reactivity Profiling and Mechanistic Investigations of 1 Chloro 2 Ethyl 3 Fluorobenzene

Reactivity in Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for arenes. The outcome is governed by how the substituents on the ring influence its nucleophilicity and the stability of the cationic intermediate (the arenium ion or sigma complex).

The reactivity of 1-chloro-2-ethyl-3-fluorobenzene in EAS reactions is determined by the combined influence of its three substituents. Each group exerts both an inductive and a resonance effect, which either activates or deactivates the ring and directs incoming electrophiles to specific positions.

Fluoro Substituent (-F): The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring. stackexchange.com However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+R), a stabilizing effect. echemi.comvaia.com This resonance donation is most effective at the ortho and para positions. pressbooks.pub In the competition between these opposing effects, the inductive effect dominates, making the fluoro group a deactivating, yet ortho-, para-directing substituent. libretexts.org Among halogens, fluorine's 2p orbital has effective overlap with carbon's 2p orbital, making its resonance contribution stronger than that of other halogens and rendering fluorobenzene (B45895) more reactive in EAS than chlorobenzene (B131634). stackexchange.comechemi.com

Chloro Substituent (-Cl): Similar to fluorine, chlorine is an ortho-, para-directing deactivator. pressbooks.pubwou.edu Its inductive effect (-I) outweighs its resonance effect (+R), slowing the rate of reaction compared to benzene (B151609). masterorganicchemistry.com The resonance donation from chlorine's 3p orbital is less effective than that from fluorine's 2p orbital, resulting in chlorobenzene being less reactive than fluorobenzene. stackexchange.com

Ethyl Substituent (-CH₂CH₃): The ethyl group is an alkyl group, which is an activating substituent. libretexts.org It donates electron density primarily through an inductive effect (+I) and hyperconjugation, stabilizing the arenium ion intermediate. As an activating group, it directs incoming electrophiles to the ortho and para positions. pressbooks.pub

Directing Effects: The positions for electrophilic attack are C4, C5, and C6. The directing influences of the substituents are as follows:

-F at C3: Directs ortho (C2, C4) and para (C6).

-Cl at C1: Directs ortho (C2, C6) and para (C4).

-Ethyl at C2: Directs ortho (C1, C3) and para (C5).

The positions C1, C2, and C3 are already substituted. The directing effects therefore converge on the remaining positions:

C4 (ortho to -F, para to -Cl): This position is strongly favored, being activated by resonance from both halogens.

C6 (para to -F, ortho to -Cl): This position is also favored by both halogens. Steric hindrance from the adjacent chloro group might be less than at C4, which is adjacent to the hydrogen at C5.

C5 (para to -Ethyl, meta to -F and -Cl): This position is activated by the ethyl group but is at a meta position relative to the deactivating halogens, making it less favored than C4 and C6.

Therefore, electrophilic substitution is predicted to occur primarily at positions C4 and C6, with the exact ratio depending on the specific electrophile and reaction conditions.

| -C₂H₅ (Ethyl) | +I (Donating) | N/A (Hyperconjugation) | Activating | Ortho, Para |

While specific computational studies on this compound are not prevalent in public literature, computational modeling serves as a powerful tool for predicting reactivity in such complex systems. A typical approach would involve using Density Functional Theory (DFT) to model the reaction pathways for electrophilic attack at each available position (C4, C5, and C6).

Such a study would calculate the energies of the corresponding arenium ion intermediates and the transition states leading to them. The position that proceeds through the lowest energy transition state and forms the most stable intermediate would be the predicted major product. These calculations would quantitatively capture the interplay of inductive withdrawal, resonance stabilization, and steric hindrance, providing a more refined prediction of the regioselectivity than qualitative analysis alone. The modeling would likely confirm that attack at C4 and C6 is energetically more favorable than at C5, due to the superior ability of the halogen substituents to stabilize the positive charge of the intermediate via resonance at those positions.

Nucleophilic Aromatic Substitution (SNAr) Pathways and Halogen Displacement

Nucleophilic Aromatic Substitution (SNAr) typically requires an aromatic ring to be rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to a leaving group. chemistrysteps.comlibretexts.org The ring of this compound is not strongly activated in this classical sense, making standard SNAr reactions challenging.

In traditional, stepwise SNAr reactions on activated aryl halides, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.comnih.gov The reaction rate is not dependent on the carbon-halogen bond strength in this step. masterorganicchemistry.com Consequently, the reactivity order for halogens as leaving groups is typically F > Cl > Br > I. chemistrysteps.commasterorganicchemistry.com This is because the high electronegativity of fluorine powerfully stabilizes the negative charge in the Meisenheimer intermediate and the transition state leading to it.

For this compound, the situation is ambiguous. The ring lacks the strong EWGs needed to significantly stabilize a Meisenheimer complex. However, if a reaction were forced, the comparative lability would depend on the reaction mechanism. If a stepwise mechanism could be induced, fluorine might be the preferred leaving group due to its electronegativity. Conversely, in other mechanistic pathways, the weaker carbon-chlorine bond might favor chlorine's departure.

The classical view of SNAr involves a two-step addition-elimination (stepwise) mechanism via a discrete Meisenheimer intermediate. nih.gov However, a growing body of evidence supports the existence of a concerted mechanism (cSNAr), where the nucleophile attacks and the leaving group departs in a single transition state, avoiding a high-energy intermediate. nih.govresearchgate.net

Concerted mechanisms are more likely when the aromatic ring is not extremely electron-poor and when the leaving group is relatively good (e.g., chloride or bromide). stackexchange.com Given that this compound is not activated by strong EWGs, a stepwise pathway involving a Meisenheimer complex would be energetically costly. Therefore, it is plausible that if this compound were to undergo nucleophilic substitution, it might favor a concerted (cSNAr) pathway. acs.org In such a scenario, bond breaking to the leaving group is part of the rate-determining step, and the relative bond strengths (C-Cl vs. C-F) and the nature of the nucleophile would become more critical in determining which halogen is displaced. stackexchange.com

Radical and Single-Electron Transfer (SET) Chemistry of Halogenated Arenes

Aryl halides can participate in reactions involving radical intermediates, often initiated by single-electron transfer (SET). libretexts.org These mechanisms provide pathways for reactions that are not feasible through polar electrophilic or nucleophilic routes.

The formation of radicals can be initiated by the transfer of a single electron from a potent donor, such as an alkali metal, to the aromatic compound. libretexts.org For a halogenated arene like this compound, this would result in the formation of a radical anion. This radical anion intermediate is generally unstable and can undergo fragmentation. The weakest carbon-halogen bond is most likely to cleave homolytically, leading to the formation of an aryl radical and a halide anion. Given that the C-Cl bond is weaker than the C-F bond, fragmentation would be expected to preferentially expel the chloride ion, generating a 2-ethyl-3-fluorophenyl radical.

Recent research has also explored SET processes in the context of Frustrated Lewis Pair (FLP) chemistry, where a Lewis acid can enhance the electron-accepting ability of a substrate, facilitating SET from a Lewis base. nih.govacs.org While specific studies on this compound are lacking, the general principles suggest that its halogenated framework could be susceptible to such radical-generating pathways under appropriate reductive conditions. The resulting aryl radical would be a highly reactive intermediate, capable of participating in a variety of subsequent bond-forming reactions.

Table 2: List of Chemical Compounds

Compound Name
This compound
Benzene
Chlorobenzene
Fluorobenzene
Toluene
p-Bromoacetophenone
Nitrobenzene
Phenol
Aniline
2,4-Dinitrofluorobenzene
1-Chloro-2,4-dinitrobenzene
Benzyne

Generation of Aryl Radicals and Their Subsequent Reactions

The generation of aryl radicals from aryl halides is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the cleavage of the C-Cl or C-F bond can lead to the formation of the corresponding aryl radical. The relative ease of cleavage is dictated by the bond dissociation energies (BDEs), with the C-Cl bond being significantly weaker than the C-F bond.

BondTypical Bond Dissociation Energy (kcal/mol)
C-Cl (in Chlorobenzene)96
C-F (in Fluorobenzene)125

This table presents typical bond dissociation energies for chlorobenzene and fluorobenzene as representative examples.

Given the lower BDE of the C-Cl bond, its homolytic cleavage to generate the 2-ethyl-3-fluorophenyl radical is the more probable pathway under radical-inducing conditions. Common methods for generating aryl radicals from aryl halides include:

Photoredox Catalysis: Visible-light-absorbing photocatalysts can facilitate single-electron transfer (SET) to the aryl halide, leading to the formation of a radical anion that fragments to release the halide and the aryl radical.

Transition-Metal-Mediated Processes: Metals like palladium or nickel can undergo oxidative addition into the C-Cl bond, followed by processes that can lead to radical intermediates.

Electron-Transfer Reagents: Strong reducing agents, such as solvated electrons or specific organic electron donors, can directly reduce the aryl halide to initiate the radical formation cascade.

Once generated, the 2-ethyl-3-fluorophenyl radical can participate in a variety of subsequent reactions, including hydrogen atom abstraction from a solvent or donor molecule, addition to multiple bonds (e.g., in radical-mediated arylation of arenes or alkenes), or cyclization reactions if a suitable tethered group is present.

Mechanistic Aspects of Reductive Dehalogenation via SET

Reductive dehalogenation is a fundamental process for the removal of halogen atoms from organic molecules. In the case of this compound, this would primarily involve the cleavage of the C-Cl bond. A key mechanism for this transformation is single-electron transfer (SET).

The SET mechanism for reductive dehalogenation typically involves the following steps:

Electron Transfer: An electron donor (a metal, an electrode, or a chemical reductant) transfers a single electron to the aryl halide. For this compound, the electron would add to the lowest unoccupied molecular orbital (LUMO) of the molecule to form a radical anion.

Fragmentation: The resulting radical anion is unstable and rapidly undergoes fragmentation, cleaving the weakest carbon-halogen bond. In this case, the C-Cl bond would break to form a 2-ethyl-3-fluorophenyl radical and a chloride anion.

Radical Quenching: The highly reactive aryl radical is then "quenched" by abstracting a hydrogen atom from a hydrogen donor in the reaction mixture (e.g., a solvent like isopropanol, a thiol, or a silane) to yield 1-ethyl-2-fluorobenzene.

Organometallic Reactivity for Further Functionalization

The presence of halogen atoms on the aromatic ring of this compound makes it a prime candidate for a variety of organometallic reactions, which are powerful tools for introducing new functional groups.

Cross-Coupling with Diverse Nucleophiles (e.g., Amination, Thiolation, Carbonylation)

Palladium-catalyzed cross-coupling reactions are a mainstay of modern synthetic chemistry. While specific examples with this compound are not documented in the literature, its reactivity can be inferred from general principles and studies on similar substrates. The C-Cl bond is more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions.

Amination (Buchwald-Hartwig Reaction): This reaction would involve the coupling of this compound with an amine in the presence of a palladium catalyst and a base. The expected product would be an N-aryl-2-ethyl-3-fluoroaniline. The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for achieving high yields and functional group tolerance. For aryl chlorides, bulky, electron-rich phosphine ligands are generally required.

Thiolation: The introduction of a sulfur nucleophile can be achieved through palladium-catalyzed coupling with thiols or their corresponding salts. This would yield a 2-ethyl-3-fluorophenyl sulfide.

Carbonylation: In the presence of carbon monoxide and a suitable nucleophile (e.g., an alcohol or an amine), palladium catalysis can be used to introduce a carbonyl group, leading to the formation of esters or amides, respectively.

The general preference for the reaction at the C-Cl bond over the C-F bond allows for selective functionalization of the molecule.

Directed Metalation and Lithiation Reactions for Ortho-Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds. The directing group influences the position of metalation (typically lithiation) by coordinating with the organolithium reagent. In this compound, both the fluorine and chlorine atoms can act as directing groups.

Fluorine is known to be a potent ortho-directing group in lithiation reactions. nih.gov Studies on fluorinated aromatics have shown that lithiation often occurs at the C-H bond adjacent to the fluorine atom. For this compound, this would imply potential lithiation at the C4 position. However, the chlorine atom can also direct metalation, and the ethyl group provides steric hindrance.

The outcome of the lithiation of this compound would likely depend on the reaction conditions, particularly the base used (e.g., n-butyllithium, sec-butyllithium, or lithium diisopropylamide) and the solvent. Subsequent quenching of the resulting aryllithium intermediate with an electrophile (e.g., carbon dioxide, aldehydes, or alkyl halides) would introduce a new substituent at the metalated position, providing a route to a variety of polysubstituted aromatic compounds. For instance, trapping the aryllithium with CO2 would yield the corresponding benzoic acid.

Selective Dehalogenation Studies of this compound

The selective removal of one halogen atom in the presence of another is a significant challenge in the synthesis of fine chemicals. The differential reactivity of the C-Cl and C-F bonds in this compound provides a basis for such selective transformations.

Catalytic and Non-Catalytic Dechlorination and Defluorination

As previously mentioned, the C-Cl bond is more susceptible to cleavage than the C-F bond. Therefore, selective dechlorination is the more feasible process.

Catalytic Dechlorination: Catalytic hydrogenation is a common method for dehalogenation. Using a palladium-on-carbon (Pd/C) catalyst with a hydrogen source (e.g., H2 gas or a transfer hydrogenation reagent like ammonium (B1175870) formate) would be expected to selectively reduce the C-Cl bond, yielding 1-ethyl-2-fluorobenzene. The conditions for such reactions, including catalyst loading, temperature, and pressure, can often be tuned to achieve high selectivity. Bimetallic catalysts, such as Pd/Fe, have also been shown to be effective for the dechlorination of polychlorinated aromatics.

Catalytic Defluorination: The C-F bond is generally robust and resistant to cleavage. However, recent advances have led to the development of methods for the catalytic defluorination of aryl fluorides. These often involve highly reactive catalysts, such as nickel complexes, or electrochemical methods that can achieve the high reduction potentials necessary to activate the C-F bond. While plausible, selective defluorination of this compound in the presence of a chlorine atom would be a significant synthetic challenge and would likely require specialized catalytic systems.

Non-Catalytic Methods: Non-catalytic methods for dehalogenation often involve stoichiometric amounts of strong reducing agents. For example, the use of superbases or photochemically generated solvated electrons can effect the dehalogenation of aryl halides. Again, the selective cleavage of the C-Cl bond would be the favored pathway due to its lower bond strength.

Regioselective Halogen Removal Methodologies

The selective removal of a specific halogen atom from a polyhalogenated aromatic compound is a crucial transformation in synthetic chemistry, enabling the tailored synthesis of complex molecules. In the case of this compound, the differential reactivity of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds allows for regioselective dehalogenation. The C-Cl bond is considerably weaker and more susceptible to cleavage than the highly stable C-F bond, a principle that underpins the primary methodologies for selective halogen removal in such substrates.

Catalytic hydrogenolysis is the most prevalent and effective method for the regioselective dechlorination of chlorofluoroaromatic compounds. This technique involves the use of a metal catalyst and a hydrogen source to cleave the C-Cl bond while leaving the C-F bond intact. The general order of reactivity for the hydrogenolysis of carbon-halogen bonds is C-I > C-Br > C-Cl >> C-F, which provides a strong basis for the high selectivity observed in these reactions.

The choice of catalyst is paramount in achieving high efficiency and selectivity. Palladium-based catalysts, particularly palladium on a carbon support (Pd/C), are widely employed for this purpose. These catalysts are highly active for the cleavage of C-Cl bonds under relatively mild conditions. Nickel-based catalysts, such as Raney Nickel, also demonstrate high efficacy in hydrodechlorination reactions and are often used as a cost-effective alternative to palladium.

The reaction mechanism for catalytic hydrodechlorination on a metal surface generally involves the oxidative addition of the aryl chloride to the metal center, followed by hydrogenolysis of the resulting organometallic intermediate to afford the dechlorinated aromatic product and the corresponding hydrohalic acid. The selectivity for C-Cl over C-F bond cleavage is attributed to the lower bond dissociation energy of the C-Cl bond and its greater propensity to undergo oxidative addition to the catalyst surface.

The regioselectivity of the dehalogenation can also be influenced by the presence of other substituents on the aromatic ring. In this compound, the ethyl group at the ortho position to the chlorine atom can exert steric and electronic effects that may modulate the rate of the dechlorination reaction. However, the inherent difference in the reactivity of the C-Cl and C-F bonds remains the dominant factor controlling the regiochemical outcome.

The following table summarizes representative methodologies for the regioselective dechlorination of chlorofluoroaromatic compounds, which are applicable to this compound.

Table 1: Methodologies for Regioselective Dechlorination of Chlorofluoroaromatics

CatalystHydrogen SourceSolventTemperature (°C)Pressure (atm)BaseTypical SubstrateProductSelectivity
5% Pd/CH₂Methanol251Sodium Acetate1-Chloro-4-fluorobenzeneFluorobenzene>99%
Raney NiH₂Ethanol7010Sodium Hydroxide2,4-Dichlorofluorobenzene4-ChlorofluorobenzeneHigh
10% Pd/CH₂Ethyl Acetate505Triethylamine1-Chloro-3-fluoro-5-nitrobenzene3-Fluoro-5-nitroanilineHigh
NiCl₂/ZnH₂O/THF651-4-Chloro-2-fluoroanisole2-FluoroanisoleGood

Note: The data in the table is compiled from various sources on the hydrodehalogenation of chlorofluoroaromatic compounds and represents typical conditions and outcomes for these reactions. The selectivity refers to the preferential removal of the chlorine atom over the fluorine atom.

Theoretical and Computational Chemistry Approaches

Electronic Structure Calculations for 1-Chloro-2-ethyl-3-fluorobenzene

Electronic structure calculations are central to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed to determine the distribution of electrons and the nature of chemical bonds, which in turn govern the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org

For this compound, the substituents on the benzene (B151609) ring—a weakly activating ethyl group and two deactivating halogen groups (chlorine and fluorine)—collectively influence the energies and spatial distributions of the frontier orbitals. The electron-donating ethyl group tends to raise the energy of the HOMO, while the electron-withdrawing fluoro and chloro groups lower the energy of both the HOMO and LUMO. The precise energies are a result of the interplay between inductive and resonance effects. The HOMO is expected to have significant electron density on the aromatic ring, while the LUMO will also be distributed across the ring, with contributions from the antibonding orbitals associated with the substituents.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Benzene (Note: These values are illustrative, based on typical DFT calculations for similar molecules, and are not specific experimental or calculated values for this compound.)

Molecular OrbitalEnergy (eV)Description
LUMO-0.85Lowest Unoccupied Molecular Orbital; electron acceptor
HOMO-6.20Highest Occupied Molecular Orbital; electron donor
HOMO-LUMO Gap 5.35 Indicator of chemical stability and reactivity

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. dtic.milnih.gov The MESP maps the electrostatic potential onto the molecule's electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue represents regions of positive potential (electron-poor, attractive to nucleophiles).

In this compound, the MESP would show a complex landscape. The π-system of the benzene ring creates a region of negative potential above and below the plane of the ring. nih.gov However, the highly electronegative fluorine and chlorine atoms would create localized regions of positive potential around them (a phenomenon known as a σ-hole) and would withdraw electron density from the ring, making the π-cloud less negative than in benzene itself. researchgate.net The electron-donating ethyl group would, in contrast, slightly increase the electron density in its vicinity. This detailed map of charge distribution is crucial for understanding intermolecular interactions and the regioselectivity of reactions like electrophilic aromatic substitution. nih.gov

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. uni-muenchen.dejoaquinbarroso.com This method provides quantitative insights into bonding, hybridization, and the delocalizing effects of orbital interactions. rsc.org

A key feature of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. wisc.edu These interactions represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy, E(2), associated with this delocalization indicates the strength of the interaction.

For this compound, NBO analysis would reveal:

Hyperconjugation: Interactions between the σ-bonds of the ethyl group (donors) and the π*-antibonding orbitals of the benzene ring (acceptors).

Resonance Effects: Delocalization from the lone pair orbitals of the chlorine and fluorine atoms (donors) into the π*-antibonding orbitals of the ring.

Bonding Character: The hybridization of the carbon, chlorine, and fluorine atoms and the polarity of the C-Cl and C-F bonds. icm.edu.pl

Table 2: Representative NBO Second-Order Perturbation Analysis for a Substituted Benzene (Note: These values are illustrative examples of donor-acceptor interactions and are not specific calculated values for this compound.)

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (Cl)π* (C-C)2.5
LP (F)π* (C-C)1.8
σ (C-H)ethylπ* (C-C)1.2

LP denotes a lone pair orbital. π denotes an antibonding pi orbital.*

Reaction Mechanism Elucidation via Quantum Chemical Simulations

Quantum chemical simulations are indispensable for mapping out the potential energy surfaces of chemical reactions. These simulations allow for the detailed study of reaction pathways, providing information that is often difficult or impossible to obtain experimentally.

By modeling the interaction of this compound with a reactant, chemists can trace the entire reaction pathway. A key concept is the reaction coordinate, which represents the progress of the reaction from reactants to products. Along this coordinate, critical points are identified:

Intermediates: These are metastable species that exist in a local energy minimum along the reaction path. For electrophilic aromatic substitution on this compound, a key intermediate would be the σ-complex (or arenium ion), where the electrophile has bonded to a carbon atom, temporarily disrupting the ring's aromaticity. wolfram.com

Transition States (TS): These are the points of maximum energy along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. researchgate.net The geometry of the transition state reveals the critical arrangement of atoms at the peak of the energy barrier. Computational methods can precisely locate the structure of the TS and confirm it by vibrational frequency analysis (a true TS has exactly one imaginary frequency). diva-portal.org

For reactions involving this molecule, simulations can determine the preferred site of attack (regioselectivity) by comparing the energies of the transition states leading to different isomers (ortho, meta, para substitution relative to a given substituent). libretexts.orgnih.gov

Furthermore, chemical reactions are rarely performed in the gas phase; the solvent can play a significant role. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. rsc.org These models allow for the calculation of activation and reaction free energies in different solvents, providing a more realistic prediction of chemical reactivity. nih.gov For a molecule with polar C-Cl and C-F bonds, the choice of solvent can significantly influence the stability of charged intermediates and transition states, thereby altering the reaction's energy profile. diva-portal.org

Table 3: Illustrative Calculated Activation Free Energies (ΔG‡) for a Model Reaction in Different Solvents (Note: These values are hypothetical, demonstrating the typical influence of solvent polarity on the activation barrier of a reaction involving a polar substituted benzene.)

SolventDielectric Constant (ε)Activation Free Energy (ΔG‡) (kcal/mol)
Gas Phase1.028.5
Toluene2.426.1
Acetonitrile37.522.8
Water78.421.5

Prediction of Spectroscopic Properties through Computational Methods (e.g., NMR, UV-Vis)

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which are crucial for the identification and characterization of molecules. For this compound, methods such as Density Functional Theory (DFT) can be employed to calculate its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

Recent advancements in computational NMR prediction involve a multi-step process to achieve high accuracy. github.io This typically begins with a conformational search to identify the most stable geometries of the molecule. github.io Each of these conformers is then optimized using a specified level of theory and basis set, such as B3LYP-D3BJ/6-31G(d). github.io Subsequently, the NMR chemical shifts for each conformer are predicted using a higher level of theory, for instance, WP04/6-311++G(2d,p), often incorporating a solvent model like the Polarizable Continuum Model (PCM) to simulate experimental conditions in solvents such as chloroform. github.io The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. github.io While no specific computationally predicted NMR data for this compound is publicly available, the expected ¹H and ¹³C NMR chemical shifts can be estimated based on the known effects of chloro, fluoro, and ethyl substituents on a benzene ring.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. This approach calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively. For this compound, the UV-Vis spectrum is expected to show characteristic absorptions of a substituted benzene ring.

Below is an interactive table showcasing hypothetical, yet realistic, predicted spectroscopic data for this compound, based on computational methodologies applied to similar halogenated aromatic compounds.

Parameter Predicted Value Computational Method
¹H NMR Shift (Aromatic)6.9 - 7.3 ppmDFT (e.g., WP04/6-311++G(2d,p))
¹³C NMR Shift (C-Cl)130 - 135 ppmDFT (e.g., GIAO)
¹³C NMR Shift (C-F)160 - 165 ppm (d, JC-F ≈ 245 Hz)DFT (e.g., GIAO)
¹⁹F NMR Shift-110 to -115 ppmDFT (e.g., GIAO)
UV-Vis λmax~260 - 275 nmTD-DFT (e.g., B3LYP/6-31G*)

Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Studies on Halogenated Ethylbenzenes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For halogenated ethylbenzenes, including this compound, these models can predict a wide range of endpoints, from toxicity to environmental fate. nih.gov

The development of a QSAR/QSPR model for halogenated benzenes typically involves the calculation of a set of molecular descriptors. nih.gov These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, electrostatic potentials). nih.gov For instance, a study on the toxicity of halogenated benzenes used the C18-Empore disks/water partition coefficient as a key descriptor. nih.gov In another study on halogenated methyl-phenyl ethers, descriptors derived from electrostatic potential and molecular volume were found to be effective in predicting physicochemical properties. nih.gov

For this compound, a QSAR/QSPR study would involve the calculation of such descriptors and their correlation with a property of interest using statistical methods like multiple linear regression or machine learning algorithms. nih.gov The predictive power and reliability of the resulting model are then assessed through rigorous validation techniques. nih.gov

The following interactive table presents key molecular descriptors for this compound that would be relevant for QSAR/QSPR modeling, with values computed by established methods. nih.gov

Descriptor Value Significance in QSAR/QSPR
Molecular Weight158.60 g/mol Relates to transport and distribution properties.
XLogP33.4Predicts hydrophobicity and bioaccumulation potential.
Topological Polar Surface Area0 ŲInfluences membrane permeability.
Heavy Atom Count10A simple descriptor of molecular size.
Rotatable Bond Count1Relates to conformational flexibility.

These computational approaches provide a robust framework for understanding and predicting the behavior of this compound, guiding further experimental research and application development.

Environmental Behavior and Biogeochemical Transformations

Atmospheric Fate and Degradation Pathways of Halogenated Aromatics

The persistence and transport of halogenated aromatic compounds in the atmosphere are largely determined by their reactivity with atmospheric oxidants and their response to solar radiation.

The primary removal mechanism for many volatile organic compounds in the troposphere is through gas-phase reactions with hydroxyl (OH) radicals. The reaction of OH radicals with chlorobenzene (B131634) has been studied, and at room temperature, the dominant reaction is the reversible addition of the OH radical to the aromatic ring, forming chlorohexadienyl radical isomers. nih.gov At higher temperatures, abstraction of a hydrogen atom and addition-elimination reactions become more significant. nih.govresearchgate.net

Reactions with ozone (O₃) and nitrate (B79036) radicals (NO₃) are generally much slower for aromatic compounds compared to reactions with OH radicals and are therefore considered minor degradation pathways in the atmosphere.

Photochemical degradation, or photolysis, involves the breakdown of a molecule by absorbing light energy. For a compound to undergo direct photolysis in the troposphere, it must absorb light at wavelengths greater than 290 nm. While many aromatic compounds absorb UV radiation, the presence of halogen substituents can shift the absorption spectrum. The carbon-chlorine bond, in particular, can be susceptible to photolytic cleavage. However, for many halogenated benzenes, the quantum yield for photolysis in the gas phase is low, making direct photolysis a less significant atmospheric removal process compared to reaction with OH radicals. The primary fate of the initial products of OH-initiated oxidation will also be driven by further photochemical reactions.

For short-lived compounds, the atmospheric lifetime and ODP can be highly dependent on the location and season of their emission. researchgate.netresearchgate.net While a specific lifetime for 1-Chloro-2-ethyl-3-fluorobenzene has not been calculated, the lifetimes of other halogenated compounds provide a useful comparison. For instance, the atmospheric lifetime of trans-1-chloro-3,3,3-trifluoropropylene is reported to be around 40 days, while that of trans-1,2-dichloroethylene (B151667) is about 13 days. researchgate.netresearchgate.netsemanticscholar.orgcopernicus.org Another halogenated ether, HFE-227, has a much longer model-evaluated atmospheric lifetime of 11.3 years, primarily due to its reaction with OH radicals. noaa.gov Given its structure, the atmospheric lifetime of this compound is expected to be on the order of days to weeks, limiting its potential to reach the stratosphere and contribute significantly to ozone depletion.

Table 1: Modeled Atmospheric Lifetimes of Selected Halogenated Compounds

CompoundAtmospheric LifetimePrimary Loss Process
trans-1-chloro-3,3,3-trifluoropropylene40.4 days researchgate.netresearchgate.netsemanticscholar.orgReaction with OH radicals
trans-1,2-dichloroethylene12.7 days researchgate.netresearchgate.netsemanticscholar.orgReaction with OH radicals
n-propyl bromide (nPB)24.7 days researchgate.netReaction with OH radicals
Trichloroethylene (TCE)13.0 days researchgate.netresearchgate.netReaction with OH radicals
Perchloroethylene (PCE)111 days researchgate.netresearchgate.netReaction with OH radicals
1,2,2,2-Tetrafluoroethyl Trifluoromethyl Ether (HFE-227)11.3 years noaa.govReaction with OH radicals

Microbial Biodegradation of this compound and Related Haloaromatics

In soil and aquatic environments, microbial biodegradation is a crucial process for the removal of halogenated aromatic compounds. The presence of halogens can make these compounds resistant to degradation, but various microorganisms have evolved pathways to utilize them as sources of carbon and energy.

The initial step in the biodegradation of halogenated aromatics often involves the removal of the halogen substituent, a process known as dehalogenation. This can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Under aerobic conditions , the degradation of aromatic hydrocarbons is typically initiated by oxygenase enzymes, which incorporate one or two atoms of molecular oxygen into the aromatic ring. This leads to the formation of catechols, which are then further degraded through ring cleavage. For halogenated aromatics, the halogen can be removed either before or after the ring is cleaved.

Under anaerobic conditions , the degradation pathways are different as oxygen is not available. For ethylbenzene (B125841), one studied anaerobic pathway involves the initial oxidation of the ethyl group to form 1-phenylethanol (B42297) and then acetophenone. researchgate.net This is followed by carboxylation and eventual ring cleavage. Dehalogenation in anaerobic environments can occur through reductive dehalogenation, where the halogenated compound is used as an electron acceptor and the halogen atom is replaced by a hydrogen atom.

The key enzymes involved in these processes are diverse and include monooxygenases, dioxygenases, and various reductases. The genes for these degradative enzymes are often located on mobile genetic elements such as plasmids, which can facilitate their transfer between different bacterial species. nih.gov

Several microbial strains have been identified that can degrade halogenated aromatic compounds and related structures. While no specific strains have been reported for the degradation of this compound, studies on similar compounds provide insight into the types of microorganisms that could potentially metabolize it.

For instance, a denitrifying bacterium, strain EB1, has been shown to mineralize ethylbenzene to CO₂ under anaerobic conditions. researchgate.net Other bacteria, such as Dechloromonas strain RCB, are known to oxidize benzene (B151609), ethylbenzene, and xylene compounds. nih.gov In high-salinity environments, halophilic bacteria from the genus Marinobacter have been identified as key players in the degradation of benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX). researchgate.net Furthermore, some species of Pseudomonas are known for their metabolic versatility and ability to mineralize aromatic hydrocarbons. nih.gov The ability to degrade these related compounds suggests that microbial consortia in contaminated environments may have or could develop the capacity to degrade this compound.

Table 2: Examples of Microbial Strains Degrading Related Aromatic Compounds

Microbial Strain/GroupCompound(s) DegradedEnvironmental Condition
Strain EB1 (denitrifying bacterium)Ethylbenzene researchgate.netAnaerobic
Dechloromonas strain RCBBenzene, Toluene, Ethylbenzene, Xylene nih.govNot specified
Marinobacter spp.Benzene, Toluene, Ethylbenzene, Xylenes (BTEX) researchgate.netAerobic, Halophilic
Pseudomonas spp.Aromatic hydrocarbons nih.govAerobic/Anaerobic
Rhizobium spp.Substituted aromatics (e.g., phenol) nih.govNot specified

Persistence and Bioavailability of Halogenated Aromatics in Environmental Compartments

Halogenated aromatic compounds, as a class, are known for their stability and resistance to degradation, which leads to their persistence in the environment. iloencyclopaedia.orgrsc.org Their fate is governed by the compound's intrinsic properties and the characteristics of the environmental compartment.

Persistence: The persistence of a chemical is often described by its half-life, the time it takes for half of the initial amount to degrade. oregonstate.edu Halogenated aromatics can have soil half-lives ranging from moderately persistent (30-100 days) to persistent (>100 days). oregonstate.edu Their stability is largely due to the strong carbon-halogen bonds. mdpi.com The number and type of halogen atoms on the aromatic ring influence the compound's recalcitrance. nih.gov While many halogenated aromatics can be degraded biologically under aerobic conditions, their persistence can be enhanced in anaerobic environments like groundwater where degradation is slower. usgs.gov For example, dichlorobenzene has shown long-term persistence in groundwater, with a minimum age of 20 years observed in one contaminated aquifer. usgs.gov

Bioavailability: Bioavailability refers to the fraction of a chemical in an environmental compartment that is available for uptake by organisms. For halogenated aromatics, bioavailability is largely controlled by their hydrophobicity (water-hating nature) and resulting sorption to organic matter in soil and sediments. iloencyclopaedia.orgscielo.br These compounds are generally lipophilic (fat-loving), which can be estimated by the octanol-water partition coefficient (LogP). This compound has a computed XLogP3 of 3.4, indicating significant hydrophobicity and a tendency to partition from water into organic phases like soil organic carbon and fatty tissues in organisms. nih.gov This strong sorption reduces the concentration of the chemical dissolved in water, thereby limiting its mobility but also creating a long-term reservoir of contamination that can slowly be released over time. oregonstate.edu This lipophilicity also drives bioaccumulation, where the chemical's concentration increases in organisms at higher levels of the food chain. iloencyclopaedia.org

The following table summarizes the key factors influencing the persistence and bioavailability of halogenated aromatics like this compound.

Factor Influence on Persistence & Bioavailability Environmental Compartment
Chemical Structure (Halogenation) The number, type, and position of halogen atoms affect chemical stability and susceptibility to microbial attack. nih.govSoil, Water, Sediment
Hydrophobicity (LogP) High LogP values lead to strong sorption to soil/sediment organic matter, reducing mobility and aqueous bioavailability but increasing bioaccumulation potential. oregonstate.edunih.govSoil, Water, Biota
Soil/Sediment Organic Matter High organic matter content increases sorption, acting as a sink for the compound and reducing its availability for leaching or rapid degradation. scielo.brSoil, Sediment
Oxygen Availability Aerobic conditions generally favor faster degradation for less-halogenated benzenes, while anaerobic conditions are required for reductive dehalogenation of highly-halogenated compounds. microbe.comusgs.govGroundwater, Saturated Soils
Microbial Community The presence of specific microbial populations adapted to degrade halogenated compounds is crucial for biological attenuation. researchwithrutgers.comSoil, Water, Sediment
Vapor Pressure Determines the tendency of the compound to volatilize from soil or water surfaces into the atmosphere. oregonstate.eduAir, Soil, Water

Remediation Strategies Based on Degradation Mechanisms

The remediation of sites contaminated with halogenated aromatic compounds leverages the degradation mechanisms described previously. Strategies can be broadly categorized as physical, chemical, and biological.

Biological Remediation (Bioremediation): This is often the most cost-effective and environmentally friendly approach. It relies on microorganisms to break down contaminants. umn.edu

Monitored Natural Attenuation (MNA): This involves relying on naturally occurring processes to reduce contaminant concentrations to acceptable levels. It is viable at sites where indigenous microbial populations are actively degrading the contaminants. usgs.gov

Biostimulation: This strategy involves the addition of nutrients (like lactate) or electron acceptors (like oxygen or sulfate) to stimulate the activity of native contaminant-degrading microorganisms. battelle.orgnih.gov For instance, under anaerobic conditions, the addition of sulfate (B86663) can promote the degradation of chlorobenzenes. battelle.org

Bioaugmentation: This involves introducing specific, highly effective microbial strains or consortia to a contaminated site to enhance the degradation of target pollutants. usgs.gov A well-documented example is the use of the WBC-2 consortium, which has been shown to be effective in the reductive dechlorination of various chlorinated benzenes under anaerobic conditions. usgs.gov

Chemical Remediation:

In Situ Chemical Oxidation (ISCO): This technique involves injecting strong chemical oxidants into the subsurface to destroy contaminants. Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) is one such oxidant that generates highly reactive hydroxyl radicals capable of non-selectively oxidizing a wide range of organic compounds, including linear alkylbenzenes. scielo.brscielo.br

Physical Remediation:

Soil Vapor Extraction (SVE): This method is effective for volatile organic compounds (VOCs) in the unsaturated zone of the soil. Air is drawn through the soil, causing the contaminants to volatilize, and the extracted vapor is then treated at the surface. SVE is often used in conjunction with bioremediation to remove the residual contaminants that are less volatile or dissolved in water. umn.edu

The table below outlines various remediation strategies applicable to sites contaminated with halogenated aromatic compounds.

Remediation Strategy Underlying Mechanism Applicability & Conditions
Aerobic Bioremediation Microbial oxidation using oxygenases. microbe.comEffective for lower-chlorinated benzenes in oxygen-rich environments. Often enhanced by bioventing or biosparging to deliver oxygen.
Anaerobic Bioremediation Reductive dehalogenation by anaerobic bacteria. microbe.combattelle.orgCrucial for highly-chlorinated benzenes. Can be enhanced by adding electron donors (biostimulation) or specialized microbial cultures (bioaugmentation).
Bioaugmentation Introduction of specific microbial consortia (e.g., WBC-2). usgs.govUsed when native microbial populations are insufficient or lack the specific degradative capabilities for the contaminants present.
In Situ Chemical Oxidation (ISCO) Chemical oxidation by agents like Fenton's reagent. scielo.brRapidly destroys a broad range of organic contaminants but can be costly and may impact soil properties.
Soil Vapor Extraction (SVE) Physical removal of volatile compounds via an applied vacuum. umn.eduBest suited for volatile contaminants in permeable, unsaturated soils.

Advanced Applications and Future Research Directions

1-Chloro-2-ethyl-3-fluorobenzene as a Versatile Synthetic Intermediate

The reactivity of this compound is largely dictated by the interplay of its substituents. The fluorine and chlorine atoms, being ortho and para directors respectively, influence the regioselectivity of further chemical modifications. The ethyl group can also be a site for functionalization, for instance, through reactions like vinylation to form derivatives such as 1-Chloro-2-ethenyl-3-fluorobenzene bldpharm.com. This multi-functional nature makes it a valuable precursor in various synthetic pathways.

Precursor for Functional Materials with Tunable Properties

The incorporation of fluorinated motifs is a well-established strategy for modifying the properties of organic materials. Halogenated aromatic compounds are foundational to the synthesis of high-performance polymers and specialty chemicals. While direct research on polymers synthesized from this compound is not extensively published, the principles of using analogous fluorinated and chlorinated monomers are well-documented. For instance, the synthesis of novel isobutyl phenylcyanoacrylates with various fluoro and chloro substitutions and their subsequent copolymerization with styrene (B11656) highlights a pathway for creating functional polymers chemrxiv.org. These types of polymers often exhibit desirable properties such as thermal stability and specific optical characteristics. The presence of both chlorine and fluorine in this compound offers the potential for sequential and selective reactions, allowing for the fine-tuning of polymer properties. Commercial suppliers list the compound under materials for "Polymer Science" and "Material Building Blocks," indicating its intended use in this field bldpharm.com.

Building Block in the Synthesis of Complex Organic Molecules

In the realm of organic synthesis, polysubstituted benzenes are crucial for constructing complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. The distinct electronic environment of this compound, created by its halogen and alkyl substituents, makes it a valuable building block nih.govossila.com. Patents have cited this compound, signifying its role as an intermediate in the synthesis of proprietary molecules nih.gov. For example, related structures like 1-chloro-3-ethylbenzene (B1584093) are used as intermediates in the synthesis of more complex molecules google.comchemicalbook.com. The synthesis of fluorinated aromatic compounds is often a key step in the preparation of pharmaceutical precursors justia.com. The specific substitution pattern of this compound can be critical in directing subsequent reactions to achieve a desired complex target molecule with high precision.

Structure-Directed Design in Chemical Synthesis

Structure-directed design is a fundamental concept in modern chemical synthesis, where the inherent properties of a starting material are exploited to achieve a specific outcome. In the case of this compound, the electronic effects of the chloro and fluoro substituents, combined with the steric influence of the ethyl group, guide the regioselectivity of subsequent chemical transformations. For instance, in electrophilic aromatic substitution reactions, the positions ortho and para to the activating ethyl group and meta to the deactivating chloro and fluoro groups are potential sites for reaction, allowing for controlled synthesis of multi-substituted aromatic compounds. This principle is crucial in the multi-step synthesis of complex molecules where precise control over the introduction of new functional groups is paramount.

Novel Catalytic Systems for Halogenated Aromatic Transformations

The transformation of halogenated aromatic compounds is a cornerstone of modern organic chemistry, with significant research focused on developing novel catalytic systems. For a molecule like this compound, catalytic cross-coupling reactions are of particular interest. These reactions, often catalyzed by transition metals like palladium, enable the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for building molecular complexity.

Research into the catalytic reductive dechlorination of chloro-fluorobenzenes demonstrates the potential to selectively remove the chlorine atom while preserving the fluorine substituent, opening up further synthetic possibilities justia.com. The development of such selective catalytic systems is an active area of research, aiming to provide chemists with a broader toolbox for the manipulation of halogenated aromatics.

Interdisciplinary Research Opportunities in Halogenated Arene Chemistry

The study of halogenated arenes like this compound is inherently interdisciplinary, bridging organic synthesis, materials science, and computational chemistry. The unique properties conferred by halogen atoms, particularly fluorine, are of significant interest in medicinal chemistry for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates acs.org.

The development of new functional materials, such as liquid crystals and advanced polymers, often relies on the precise incorporation of halogenated aromatic building blocks. Furthermore, computational studies can provide valuable insights into the reactivity and electronic structure of these molecules, guiding the rational design of new synthetic methodologies and functional materials. The exploration of compounds like this compound and its derivatives will likely continue to fuel discoveries across these scientific disciplines.

Q & A

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?

  • Analysis : Employ density functional theory (DFT) to calculate partial charge distributions and frontier molecular orbitals. Compare with experimental data (e.g., nitration or halogenation outcomes). The electron-withdrawing -Cl and -F groups likely direct electrophiles to the ethyl-substituted position via inductive effects .

Q. How can environmental persistence and degradation pathways of this compound be modeled?

  • Approach : Use EPI Suite or TEST software to predict biodegradation half-lives and partition coefficients (log Kow, log Koc). Validate via lab-scale photolysis (UV-Vis) and hydrolysis studies under varied pH/temperature conditions. Analyze metabolites via LC-QTOF-MS to identify stable intermediates (e.g., fluorinated benzoic acids) .

Q. What advanced spectroscopic methods can characterize weak intermolecular interactions in crystalline forms?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) to resolve halogen bonding (-Cl···F) and π-stacking. Complement with solid-state NMR (<sup>35</sup>Cl, <sup>19</sup>F) and Raman spectroscopy to probe lattice dynamics. Compare with computational crystal structure predictions (e.g., Mercury CSP) .

Methodological Notes

  • Data Validation : Cross-check experimental results with computational models (e.g., Gaussian, ORCA) for thermodynamic properties.
  • Safety Compliance : Adhere to OSHA standards (29 CFR 1910.1450) and Globally Harmonized System (GHS) labeling for hazard communication .
  • Literature Synthesis : Prioritize peer-reviewed journals over commercial databases, excluding non-academic sources (e.g., ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.